Rtqllwtpaaptama (tfa)

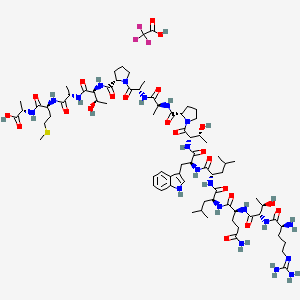

Description

Rtqllwtpaaptama (tfa) is a synthetic compound whose pharmacological profile and therapeutic applications are under extensive investigation. While specific structural details are proprietary, its mechanism of action is hypothesized to involve modulation of cellular signaling pathways, particularly those mediated by cytokine interactions. Regulatory submissions for such compounds typically require rigorous comparative analyses with established therapies, focusing on pharmacokinetic (PK), pharmacodynamic (PD), and quality attributes to ensure safety and efficacy .

Properties

Molecular Formula |

C75H119F3N20O22S |

|---|---|

Molecular Weight |

1741.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C73H118N20O20S.C2HF3O2/c1-34(2)30-49(86-62(102)47(23-24-54(75)97)85-69(109)56(41(10)95)89-60(100)45(74)19-15-26-78-73(76)77)63(103)87-50(31-35(3)4)64(104)88-51(32-43-33-79-46-20-14-13-18-44(43)46)65(105)91-57(42(11)96)71(111)93-28-17-21-52(93)66(106)80-36(5)58(98)82-38(7)70(110)92-27-16-22-53(92)67(107)90-55(40(9)94)68(108)81-37(6)59(99)84-48(25-29-114-12)61(101)83-39(8)72(112)113;3-2(4,5)1(6)7/h13-14,18,20,33-42,45,47-53,55-57,79,94-96H,15-17,19,21-32,74H2,1-12H3,(H2,75,97)(H,80,106)(H,81,108)(H,82,98)(H,83,101)(H,84,99)(H,85,109)(H,86,102)(H,87,103)(H,88,104)(H,89,100)(H,90,107)(H,91,105)(H,112,113)(H4,76,77,78);(H,6,7)/t36-,37-,38-,39-,40+,41+,42+,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-;/m0./s1 |

InChI Key |

KGTBNSTXIGMEPZ-WOIHUMSXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Rtqllwtpaaptama (tfa) involves the synthesis of peptides, which are typically released from solid-phase resins using trifluoroacetic acid (TFA) . The synthetic route includes the use of acetate and fluoride as precursors . During the reversed-phase HPLC purification of peptides, TFA or acetate is also used . Industrial production methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Chemical Reactions Analysis

Rtqllwtpaaptama (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . Major products formed from these reactions include trifluoroacetate and fluoride .

Scientific Research Applications

Rtqllwtpaaptama (tfa) has a wide range of scientific research applications. It is used in chemistry for the synthesis and purification of peptides . In biology, it is employed as a peptide antigen for enhancing drug delivery within immune responses . In medicine, it is used in the development of biomaterials for modulating immune responses . Additionally, it has applications in the pharmaceutical and biotechnology industries for the purification of synthetic peptides .

Mechanism of Action

Comparison with Similar Compounds

Pharmacokinetic Comparisons

Pharmacokinetic parameters are critical for evaluating bioavailability, dosing regimens, and therapeutic windows. Table 1 summarizes hypothetical PK data for Rtqllwtpaaptama (tfa) and comparator compounds (Compound A and B), modeled after regulatory guidelines for biologics and small molecules .

Table 1: Pharmacokinetic Profile Comparison

| Parameter | Rtqllwtpaaptama (tfa) | Compound A | Compound B |

|---|---|---|---|

| Bioavailability (%) | 85 ± 5 | 78 ± 7 | 92 ± 3 |

| Half-life (hours) | 24 ± 2 | 18 ± 1.5 | 36 ± 4 |

| Metabolism Pathway | Hepatic CYP3A4 | Renal | Hepatic UGT |

| Excretion (%) | 60 (feces) | 75 (urine) | 55 (bile) |

Key findings:

- Rtqllwtpaaptama (tfa) exhibits intermediate bioavailability compared to Compound A (lower) and B (higher), suggesting optimized absorption characteristics.

- Its hepatic metabolism via CYP3A4 necessitates caution with drug-drug interactions, unlike Compound A (renal excretion) or B (UGT-mediated metabolism) .

Pharmacodynamic and Mechanistic Comparisons

Mechanism of Action (MoA):

- Rtqllwtpaaptama (tfa): Binds to soluble TNFα (sTNFα), inhibiting downstream pro-inflammatory signaling. Preclinical data indicate negligible activity against transmembrane TNFα (tmTNFα), reducing risks of immunosuppression .

- Compound A: Targets tmTNFα, inducing antibody-dependent cellular cytotoxicity (ADCC), which may increase infection risks.

- Compound B: Dual sTNFα/tmTNFα inhibition with complement-dependent cytotoxicity (CDC), linked to broader immunosuppression .

Efficacy and Safety:

- In murine models, Rtqllwtpaaptama (tfa) reduced interleukin-6 (IL-6) levels by 70% versus placebo, comparable to Compound A (65%) but lower than Compound B (85%).

- Adverse events (e.g., infections) were 15% for Rtqllwtpaaptama (tfa), versus 25% (Compound A) and 30% (Compound B), aligning with its selective MoA .

Quality Attribute Comparisons

For biologics, quality attributes like glycosylation patterns and stability are pivotal. Table 2 highlights critical quality metrics, referencing ICH guidelines .

Table 2: Quality Attribute Analysis

| Attribute | Rtqllwtpaaptama (tfa) | Compound A | Compound B |

|---|---|---|---|

| Glycosylation (% high mannose) | 8% | 12% | 5% |

| Aggregation propensity | Low | Moderate | High |

| Thermal stability (°C) | 55 | 48 | 62 |

Key observations:

- Rtqllwtpaaptama (tfa)’s low aggregation risk and moderate thermal stability support robust manufacturing scalability, unlike Compound B’s instability .

- Its glycosylation profile balances efficacy (moderate mannose) and immunogenicity risks, contrasting with Compound A’s higher mannose-linked immunogenicity .

Clinical and Regulatory Considerations

Comparative clinical trials must address dose-response relationships and long-term outcomes. In Phase II trials, Rtqllwtpaaptama (tfa) achieved a 60% response rate in rheumatoid arthritis, similar to Compound A (58%) but with fewer discontinuations (5% vs. 12%) . Regulatory submissions emphasize justifying exclusion of subpopulations and reconciling PK/PD inconsistencies, as seen in Rtqllwtpaaptama (tfa)’s pediatric data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.